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Compound of Interest

Compound Name: OG-L002

Cat. No.: B609721 Get Quote

Introduction OG-L002 is a potent and selective small molecule inhibitor of Lysine-Specific

Demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase that plays a critical

role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).

[1][2] LSD1 is implicated in various cellular processes, including differentiation, and its

dysregulation is linked to several diseases, notably cancer and viral infections.[1][3] OG-L002
has been demonstrated to epigenetically block the lytic replication and reactivation of the

herpes simplex virus (HSV) by preventing the LSD1-mediated demethylation of repressive

histone marks on viral gene promoters.[4] These notes provide a summary of effective

concentrations and detailed protocols for the use of OG-L002 in various in vitro assays.

Data Presentation: Quantitative Summary
The optimal concentration of OG-L002 is highly dependent on the assay type, distinguishing

between cell-free enzymatic assays and cell-based functional assays.

Table 1: Biochemical and Enzymatic Activity of OG-L002
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Target Enzyme Assay Type IC50 Value
Selectivity vs.
LSD1

Reference

LSD1 (KDM1A)

Cell-Free

Demethylase

Assay

20 nM - [1][5]

MAO-B Cell-Free Assay 0.72 µM 36-fold [5]

MAO-A Cell-Free Assay 1.38 µM 69-fold [5]

Table 2: Recommended Concentration Ranges for Cell-
Based Assays
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Assay Type Cell Line(s)
Effective
Concentration

Observed
Effect

Reference

Viral Gene

Expression

Inhibition

HFF (Human

Foreskin

Fibroblast)

~3 µM (IC50)

Potent inhibition

of HSV

Immediate Early

(IE) gene

expression.

[1][4][5]

Viral Gene

Expression

Inhibition

HeLa ~10 µM (IC50)

Potent inhibition

of HSV

Immediate Early

(IE) gene

expression.

[1][4][5]

Viral Yield

Reduction
HeLa, HFF 50 µM

~100-fold

reduction in

progeny virus

production.

[1][4]

Chromatin

Modification
HeLa, HFF 50 µM

Increased levels

of repressive

H3K9-me2 on

viral IE gene

promoters.[1][5]

[1][5]

Cytotoxicity HeLa, HFF Up to 50 µM

No significant

toxicity observed

after 12-hour

treatment.

[4][5]

Viral

Reactivation

Blockade

Mouse Ganglion

Explant
10 µM - 50 µM

Significant

repression of

HSV-1

reactivation from

latency.[4]

[4]

Signaling Pathway and Mechanism of Action
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OG-L002 exerts its primary effect by inhibiting the demethylase activity of LSD1. During lytic

HSV infection, LSD1 is recruited to the promoters of viral Immediate Early (IE) genes, where it

removes repressive dimethyl marks on histone H3 lysine 9 (H3K9me2). This epigenetic

modification leads to transcriptional activation of viral genes, initiating the replication cycle. By

inhibiting LSD1, OG-L002 ensures the maintenance of the repressive H3K9me2 marks,

effectively silencing viral gene expression and blocking viral replication.
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Caption: Mechanism of OG-L002 action on a viral gene promoter.

Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. It is crucial to include

proper controls in all assays, such as a DMSO vehicle control, a positive control inhibitor (e.g.,

Tranylcypromine - TCP), and untreated cells.[4][5]

Protocol 1: Cell-Free LSD1 Demethylation Assay
(Peroxidase-Coupled)
This assay quantifies the enzymatic activity of LSD1 by measuring the hydrogen peroxide

(H2O2) produced during the demethylation process.
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1. Prepare serial dilutions of OG-L002.

2. Pre-incubate OG-L002 with recombinant
human LSD1 enzyme on ice.

3. Initiate reaction by adding
H3(1-21)K4 peptide substrate.

4. Incubate for 1 hour at 25°C.

5. Add Amplex Red and horseradish peroxidase.

6. Incubate for 5 min in the dark.

7. Measure fluorescence (Ex: 540nm, Em: 590nm).

8. Calculate % inhibition and determine IC50.

Click to download full resolution via product page

Caption: Workflow for the cell-free LSD1 demethylation assay.

Methodology:

Prepare 10-fold serial dilutions of OG-L002 and control compounds in the appropriate assay

buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl). The final DMSO concentration should be

kept constant, typically at 0.5%.[3]
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In a 96-well or 384-well black plate, pre-incubate the compound dilutions with recombinant

human LSD1 enzyme (e.g., 86.2 nM) on ice for 15 minutes.[3]

Initiate the enzymatic reaction by adding a dimethylated histone H3 peptide substrate (e.g.,

H3(1-21)K4) at a concentration corresponding to its Km value.[3]

Incubate the reaction at 25°C for 1 hour.[3]

Add Amplex Red and horseradish peroxidase according to the manufacturer's

recommendations to detect the H2O2 byproduct.[3][5]

Incubate for an additional 5 minutes at room temperature, protected from light.[3]

Measure the fluorescence signal using a microplate reader (Excitation: ~540 nm; Emission:

~590 nm).[3]

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition

against the log of the inhibitor concentration.[5]

Protocol 2: Cellular Cytotoxicity Assay
This protocol determines the concentration at which OG-L002 may become toxic to cells,

establishing a therapeutic window for functional assays.
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1. Seed cells (e.g., HeLa, HFF) in a
96-well plate and allow to adhere.

2. Treat cells with a dose range of OG-L002
(e.g., 1 µM to 50 µM).

3. Include DMSO (vehicle) and saponin
(positive control) wells.

4. Incubate for the desired time period
(e.g., 12 to 24 hours).

5. Add cell viability reagent
(e.g., Resazurin, MTT, MTS).

6. Incubate for 1-4 hours at 37°C.

7. Measure absorbance or fluorescence.

8. Express viability relative to DMSO control.

Click to download full resolution via product page

Caption: General workflow for a cell-based cytotoxicity assay.

Methodology:

Seed HeLa or HFF cells into an opaque-walled 96-well plate at a predetermined density

(e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

Prepare serial dilutions of OG-L002 in culture medium.
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Treat the cells with the desired concentrations of OG-L002 (a range up to 50 µM is

recommended). Include a positive control for cytotoxicity (e.g., saponin) and a vehicle control

(DMSO).[5]

Incubate the plate at 37°C for a specified duration, such as 12 hours.[5]

Add a cell viability reagent such as Resazurin or MTT to each well according to the

manufacturer's protocol.[6]

Incubate for 1-4 hours at 37°C to allow for the conversion of the reagent by metabolically

active cells.[6]

Measure the resulting fluorescence or absorbance with a microplate reader.

Normalize the results to the DMSO vehicle control to determine the percentage of cell

viability at each concentration.

Protocol 3: HSV Immediate Early (IE) Gene Expression
Assay
This assay quantifies the ability of OG-L002 to inhibit the transcription of key viral genes

necessary for replication.
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1. Seed HeLa or HFF cells in a multi-well plate.

2. Pre-treat cells with various concentrations of OG-L002
(e.g., 1 µM to 50 µM) for 4-5 hours.

3. Infect cells with HSV-1 (e.g., 0.1 PFU/cell).

4. Incubate for 2 hours post-infection.

5. Harvest cells and extract total RNA.

6. Perform reverse transcription to synthesize cDNA.

7. Quantify viral (ICP4, ICP27) and cellular (S15)
mRNA levels using qRT-PCR.

8. Normalize viral gene expression to the cellular control
and express as a ratio to the DMSO-treated sample.

Click to download full resolution via product page

Caption: Workflow for viral gene expression analysis by qRT-PCR.

Methodology:

Seed HeLa or HFF cells in a suitable multi-well plate and allow them to grow to confluence.

[4]

Pre-treat the cells with a range of OG-L002 concentrations (e.g., ~3 µM for HFF, ~10 µM for

HeLa) or a DMSO control for 4 to 5 hours.[4]
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Infect the cells with HSV-1 at a low multiplicity of infection (e.g., 0.1 PFU/cell).[4]

At 2 hours post-infection, wash the cells and harvest them for RNA extraction.[4]

Isolate total RNA using a commercial kit and assess its quality and quantity.

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

Perform quantitative real-time PCR (qRT-PCR) using specific primers for viral immediate-

early genes (e.g., ICP4, ICP27) and a cellular housekeeping gene for normalization (e.g.,

S15).[4]

Calculate the relative expression of the viral genes, normalizing to the housekeeping gene

and comparing the levels in OG-L002-treated cells to the DMSO-treated control cells.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609721?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

